molecular formula C7H7NO3 B1352898 Methyl 5-hydroxypyridine-2-carboxylate CAS No. 30766-12-2

Methyl 5-hydroxypyridine-2-carboxylate

Cat. No. B1352898
CAS RN: 30766-12-2
M. Wt: 153.14 g/mol
InChI Key: YYAYXDDHGPXWTA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyridine-2-carboxylate is a compound with the molecular formula C7H7NO3 . It is also known by other names such as Methyl 5-hydroxypicolinate and 5-Hydroxy-pyridine-2-carboxylic acid methyl ester . This compound is found in the stems of Mahonia fortune and exhibits NO inhibitory effects in vitro .


Molecular Structure Analysis

The molecular weight of Methyl 5-hydroxypyridine-2-carboxylate is 153.14 g/mol . The InChI representation of the molecule is InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 . The Canonical SMILES representation is COC(=O)C1=NC=C(C=C1)O .


Physical And Chemical Properties Analysis

Methyl 5-hydroxypyridine-2-carboxylate has a molecular weight of 153.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are both 153.042593085 g/mol . The topological polar surface area is 59.4 Ų .

Scientific Research Applications

Research Applications of Related Compounds

Photodynamic Therapy Enhancement
Research has explored the use of certain compounds to enhance the effectiveness of photodynamic therapy (PDT), a treatment method that uses light-sensitive medication and a light source to destroy abnormal cells. Pretreatment methods and additives, such as certain hydroxypyridinone derivatives, have been investigated for their ability to improve the clinical outcomes of PDT by optimizing intralesional content of the active compound protoporphyrin IX (PpIX) (Gerritsen et al., 2008).

Cancer Biomarker Research
The study of DNA 5-hydroxymethylation, an epigenetic modification, has been highlighted as a promising area for early cancer detection and treatment. Research has focused on cell-free DNA as a tool for liquid biopsy in cancer, examining the potential of 5-hydroxymethylcytosine (5hmC) as a novel biomarker for precision oncology (Xu et al., 2021).

Environmental Epigenetics
Studies have also delved into the impact of environmental factors on DNA methylation and hydroxymethylation, specifically looking at how substances like hydroxypyridinones can influence epigenetic responses to environmental exposures. This research is vital for understanding how environmental pollutants affect genetic regulation and could lead to diseases (Efimova et al., 2020).

Chemical Synthesis and Drug Development
In drug development, the chemistry of hydroxypyridinones has been of interest, particularly in their role as chelators for metals like aluminum and iron. This research area is crucial for developing treatments for conditions related to metal accumulation in the body, offering insights into potential therapeutic applications of related compounds (Santos, 2002).

Safety And Hazards

Methyl 5-hydroxypyridine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Pyridine compounds, including Methyl 5-hydroxypyridine-2-carboxylate, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic . Therefore, future research could focus on exploring these properties further and developing new therapeutic applications for this compound.

properties

IUPAC Name

methyl 5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYXDDHGPXWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405832
Record name Methyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxypyridine-2-carboxylate

CAS RN

30766-12-2
Record name 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30766-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.9 g of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, 100 ml of 75% aqueous ethanol and 0.2 g of palladium over carbon (5%) is hydrogenated at 47 psi at room temperature. After the theoretical uptake of hydrogen, the mixture is filtered and the filtrate evaporated to yield 5-hydroxy-2-pyridinecarboxylic acid methyl ester melting at 191.5°-192.5°.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 g, 7.2 mmol) in methanol (15 mL) was added sulfuric acid (881 μL, 16.53 mmol) dropwise and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, diluted with DCM (100 mL), washed with sat. aq NaHCO3 solution. The organic layer was separated and dried with sodium sulfate, filtered and concentrated in vacuo to give methyl 5-hydroxypyridine-2-carboxylate, which was used without further purification. ESI-MS m/z calc. 150.1. found 154.1 (M+1)+; Retention time: 0.33 minutes (3 min run).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
881 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-hydroxypyridine-2-carboxylic acid (5.0 g, 36 mmol) suspended in CH2Cl2 (120 mL) was added DMF (1 mL) followed by oxalyl chloride (4.7 g, 37 mmol). After 1 hour, excess MeOH was added. The resulting mixture was stripped of solvent in vacuo yielding a brown solid that was washed with hot EtOAc. Yielded 4.6 g of product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Gaseous hydrogen chloride was passed through a solution of 5 g of dry 5-hydroxy-2-pyridinecarboxylic acid in 100 ml methanol for 5 hours at 70° C. The mixture was kept for 2 days at room temperature and the solvent removed in vacuo. The residue was taken up in a minimum amount of water and neutralized with ammonium hydroxide. The precipitate was removed by filtration and the ester was separated in 70% yield from the acid by recrystallizing from isopropyl alcohol; m.p. 188°-190°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kuramoto, Y Sawada, T Yamada… - Chemical and …, 2020 - jstage.jst.go.jp
… To a solution of methyl 5-hydroxypyridine-2-carboxylate (8; 2.0 g, 13 mmol), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (3.0 g, 14 mmol) and PPh 3 (5.0 g, 19 mmol) in THF (40 …
Number of citations: 4 www.jstage.jst.go.jp
Y Zhang, R Wang, W Lu, W Li, S Chen, T Chen - Nanoscale Advances, 2023 - pubs.rsc.org
… Sodium alginate (viscosity 200 ± 20 mpa s), anhydrous calcium chloride (CaCl 2 , 96.0%), anhydrous sodium sulfate (Na 2 SO 4 , 99%), methyl 5-hydroxypyridine-2-carboxylate (97%), …
Number of citations: 2 pubs.rsc.org
BT O'Neill, EM Beck, CR Butler, CE Nolan… - Journal of Medicinal …, 2018 - ACS Publications
… Potassium carbonate (45.1 g, 326 mmol) was added to a solution of methyl 5-hydroxypyridine-2-carboxylate (20 g, 130 mmol) in N,N-dimethylformamide (500 mL), and the reaction …
Number of citations: 34 pubs.acs.org
GS Tria, T Abrams, J Baird, HE Burks… - Journal of medicinal …, 2018 - ACS Publications
… Step 1: To a solution of methyl 5-hydroxypyridine-2-carboxylate (0.273 g, 1.78 mmol) in DMF (6.84 mL) at room temperature was added sodium hydride (60% suspension in oil, 0.043 g, …
Number of citations: 110 pubs.acs.org

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